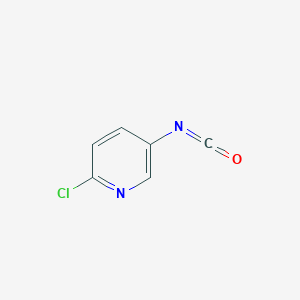

2-Chloro-5-isocyanatopyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-isocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHENXACISRCOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406906 | |

| Record name | 2-chloro-5-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125117-96-6 | |

| Record name | 2-chloro-5-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-5-ISOCYANATOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactivity of 2-Chloro-5-isocyanatopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-chloro-5-isocyanatopyridine, a valuable building block in medicinal chemistry and drug discovery. This document details potential synthetic pathways, expected reactivity with various nucleophiles, and key experimental considerations.

Introduction

This compound (CAS No. 125117-96-6) is a bifunctional molecule featuring a reactive isocyanate group and a chlorinated pyridine ring. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a wide range of compounds, particularly in the development of novel pharmaceuticals. The isocyanate moiety readily undergoes nucleophilic attack, allowing for the formation of ureas, carbamates, and thiocarbamates, while the chloro-substituted pyridine ring can participate in various cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the phosgenation of 5-amino-2-chloropyridine or the Curtius rearrangement of a 6-chloronicotinic acid derivative.

Phosgenation of 5-Amino-2-chloropyridine

The reaction of 5-amino-2-chloropyridine with phosgene or a phosgene equivalent, such as triphosgene, is a direct method to introduce the isocyanate functionality. Triphosgene is often preferred due to its solid nature, which makes it safer to handle than gaseous phosgene.

Experimental Protocol (Proposed):

-

Materials: 5-amino-2-chloropyridine, triphosgene, an inert solvent (e.g., toluene, dichloromethane), and a non-nucleophilic base (e.g., triethylamine).

-

Procedure: To a solution of 5-amino-2-chloropyridine in an inert solvent under an inert atmosphere (e.g., nitrogen or argon), a solution of triphosgene in the same solvent is added dropwise at a controlled temperature (typically 0 °C to room temperature). A non-nucleophilic base is added to neutralize the HCl generated during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak (~2250-2270 cm⁻¹). Upon completion, the reaction mixture is filtered to remove the salt byproduct, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by vacuum distillation or chromatography.

Curtius Rearrangement of 6-Chloronicotinoyl Azide

The Curtius rearrangement provides an alternative, phosgene-free route to this compound.[1][2] This method involves the thermal or photochemical rearrangement of an acyl azide, which is typically generated from the corresponding acyl chloride.

Experimental Protocol (Proposed):

-

Step 1: Synthesis of 6-Chloronicotinoyl Chloride: 6-Chloronicotinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to yield 6-chloronicotinoyl chloride.

-

Step 2: Synthesis of 6-Chloronicotinoyl Azide: The resulting 6-chloronicotinoyl chloride is then reacted with an azide source, such as sodium azide, in a suitable solvent (e.g., acetone, acetonitrile) to form 6-chloronicotinoyl azide. This intermediate is potentially explosive and should be handled with extreme care.

-

Step 3: Curtius Rearrangement: The 6-chloronicotinoyl azide is carefully heated in an inert solvent (e.g., toluene, benzene). The rearrangement proceeds with the loss of nitrogen gas to form this compound. The reaction is monitored by the cessation of nitrogen evolution. The solvent is then removed under reduced pressure to yield the desired isocyanate.

Synthesis Pathway Diagram:

Caption: Synthetic routes to this compound.

Reactivity of this compound

The isocyanate group of this compound is a highly electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in the synthesis of diverse molecular scaffolds.

Reaction with Alcohols: Synthesis of Carbamates (Urethanes)

This compound reacts with alcohols to form the corresponding carbamates, also known as urethanes. This reaction is typically carried out in an inert solvent and may be catalyzed by a base.

Experimental Protocol (Proposed for reaction with Ethanol):

-

Materials: this compound, ethanol, an inert solvent (e.g., tetrahydrofuran (THF), diethyl ether), and an optional catalyst (e.g., triethylamine, dibutyltin dilaurate).

-

Procedure: To a solution of this compound in an inert solvent, a stoichiometric amount of ethanol is added. The reaction can be performed at room temperature or with gentle heating. The progress of the reaction can be monitored by the disappearance of the isocyanate peak in the IR spectrum. After completion, the solvent is removed under reduced pressure to yield ethyl (6-chloropyridin-3-yl)carbamate. Purification can be achieved by recrystallization or column chromatography.

Reaction with Amines: Synthesis of Ureas

The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. This reaction is generally rapid and proceeds readily at room temperature.

Experimental Protocol (Proposed for reaction with Aniline):

-

Materials: this compound, aniline, and an inert solvent (e.g., THF, dichloromethane).

-

Procedure: To a solution of this compound in an inert solvent, an equimolar amount of aniline is added dropwise. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The product, 1-(6-chloropyridin-3-yl)-3-phenylurea, often precipitates from the reaction mixture and can be isolated by filtration. If the product is soluble, the solvent is removed, and the residue is purified by recrystallization or chromatography. A patent describes the preparation of the related 1-(2-chloro-4-pyridyl)-3-phenylurea, which involves the condensation of 2-chloro-4-aminopyridine with phenyl isocyanate in dry toluene.[3]

Reaction with Thiols: Synthesis of Thiocarbamates

Thiols react with this compound to afford thiocarbamates. This reaction is analogous to the reaction with alcohols and amines.

Experimental Protocol (Proposed for reaction with Thiophenol):

-

Materials: this compound, thiophenol, an inert solvent (e.g., THF, toluene), and a base (e.g., triethylamine).

-

Procedure: To a solution of this compound in an inert solvent, thiophenol is added, followed by a catalytic or stoichiometric amount of a base to facilitate the reaction. The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC. The workup typically involves washing the reaction mixture with an aqueous solution to remove the base and any salts, followed by drying of the organic layer and removal of the solvent. The resulting S-phenyl (6-chloropyridin-3-yl)carbamothioate is then purified.

Reactivity Overview Diagram:

References

An In-depth Technical Guide to 2-Chloro-5-isocyanatopyridine Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-5-isocyanatopyridine and its derivatives, with a particular focus on their application in the development of novel therapeutic agents. This document details the synthesis, biological activity, and key signaling pathways associated with these compounds, presenting a valuable resource for researchers in medicinal chemistry and oncology.

Introduction: The Significance of the Pyridine-Urea Scaffold

The this compound core is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of pyridine-urea derivatives. This scaffold is of significant interest due to its presence in numerous biologically active molecules, particularly kinase inhibitors. The urea linkage provides a rigid hydrogen-bonding motif that can effectively interact with the hinge region of kinase active sites, a common strategy in the design of potent and selective inhibitors. The pyridine ring offers opportunities for substitution to modulate potency, selectivity, and pharmacokinetic properties.

Numerous studies have highlighted the potential of pyridine-urea derivatives as anticancer agents, with many exhibiting significant activity against a range of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.

Synthesis of this compound Derivatives

The general synthesis of N-aryl-N'-(pyridin-2-yl)urea derivatives from this compound involves the reaction of the isocyanate with a desired amine. The isocyanate group is highly reactive towards nucleophiles like primary and secondary amines, leading to the formation of a stable urea bond.

A general synthetic scheme is presented below:

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-(6-chloropyridin-3-yl)urea

This protocol provides a representative example for the synthesis of a pyridine-urea derivative.

Materials:

-

This compound

-

4-Chloroaniline

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Round bottom flask

-

Nitrogen atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM.

-

To this solution, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration.

-

Wash the solid with cold DCM to remove any unreacted starting materials.

-

Dry the product under vacuum to yield N-(4-chlorophenyl)-N'-(6-chloropyridin-3-yl)urea as a solid.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[1][2]

Biological Activity of this compound Derivatives

Derivatives of this compound, particularly pyridine-ureas, have demonstrated significant potential as anticancer agents. Their primary mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Many pyridine-urea derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Pyridine-Urea Derivatives

| Compound ID | Structure | IC₅₀ (µM) vs. VEGFR-2 | Reference |

| 8e | N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(pyridin-2-yl)urea | 3.93 ± 0.73 | [3] |

| 8b | N-(4-bromophenyl)-N'-(pyridin-2-yl)urea | 5.0 ± 1.91 | [3] |

Antiproliferative Activity Against Cancer Cell Lines

The anticancer potential of these derivatives is further evidenced by their ability to inhibit the proliferation of various cancer cell lines in vitro. The MTT assay is a commonly used colorimetric assay to assess cell viability and proliferation.

Table 2: Antiproliferative Activity of Selected Pyridine-Urea Derivatives Against MCF-7 Breast Cancer Cells

| Compound ID | IC₅₀ (µM) vs. MCF-7 (48h) | IC₅₀ (µM) vs. MCF-7 (72h) | Reference |

| 8e | 0.22 | 0.11 | [3] |

| 8n | 1.88 | 0.80 | [3] |

| Doxorubicin | 1.93 | - | [3] |

Signaling Pathway Analysis: VEGFR-2 Inhibition

The inhibition of VEGFR-2 by this compound derivatives disrupts downstream signaling cascades that are vital for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

Experimental Workflows

A typical workflow for the discovery and evaluation of novel this compound derivatives as potential drug candidates involves several key stages, from initial synthesis to biological characterization.

Conclusion

This compound serves as a valuable scaffold for the development of novel kinase inhibitors with potential applications in cancer therapy. The pyridine-urea derivatives, in particular, have demonstrated significant inhibitory activity against key targets such as VEGFR-2 and have shown potent antiproliferative effects in various cancer cell lines. The synthetic accessibility and the potential for structural modification make this class of compounds a promising area for further research and development in the quest for new and effective anticancer drugs. This guide provides a foundational understanding for researchers to explore and advance the therapeutic potential of this compound derivatives.

References

- 1. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Synthetic Utility of 2-Chloro-5-isocyanatopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-isocyanatopyridine is a versatile bifunctional reagent that has garnered significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive isocyanate group and a synthetically adaptable chloropyridine scaffold, allows for the construction of a diverse array of molecular architectures. The isocyanate moiety serves as a powerful electrophile for the formation of ureas, carbamates, and other related functional groups through reactions with various nucleophiles. Simultaneously, the 2-chloropyridine ring offers a handle for further functionalization, most notably through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the synthesis and key applications of this compound, complete with experimental protocols and data presented for clarity and reproducibility.

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step sequence starting from readily available pyridine derivatives. A common and effective strategy involves the transformation of a corresponding amine precursor.

Synthetic Pathway Overview

A plausible and frequently employed route commences with the nitration of 2-chloropyridine to yield 2-chloro-5-nitropyridine. Subsequent reduction of the nitro group furnishes 2-chloro-5-aminopyridine. The final step involves the conversion of the amino group to the isocyanate, which can be accomplished using phosgene or a phosgene equivalent, or alternatively, via a Curtius rearrangement of the corresponding acyl azide.[1][2]

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitropyridine [3][4]

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, 2-chloropyridine is added dropwise at a controlled temperature. The reaction mixture is then heated and stirred for several hours. After completion, the mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford 2-chloro-5-nitropyridine.

Step 2: Synthesis of 2-Chloro-5-aminopyridine

2-Chloro-5-nitropyridine is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, iron powder in the presence of a catalytic amount of hydrochloric acid, is then added portion-wise. The mixture is heated at reflux for several hours. Upon completion, the reaction is cooled, filtered, and the filtrate is concentrated. The residue is then basified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 2-chloro-5-aminopyridine.

Step 3: Synthesis of this compound (via Phosgenation)

Caution: Phosgene and its derivatives are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

A solution of 2-chloro-5-aminopyridine in an inert solvent like toluene is added to a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent at low temperature. The reaction mixture is then gradually warmed to room temperature and stirred until the reaction is complete. The solvent is carefully removed under reduced pressure to yield crude this compound, which can be purified by distillation or crystallization.

Applications in Organic Synthesis

Synthesis of Urea Derivatives

The reaction of this compound with primary or secondary amines provides a straightforward and high-yielding route to a wide range of N-(6-chloropyridin-3-yl)urea derivatives.[5][6] These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.

Caption: Reaction of this compound with amines.

General Experimental Protocol for Urea Synthesis [7]

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added the desired primary or secondary amine (1.0-1.2 eq) at room temperature. The reaction is typically stirred for a period of 1 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by crystallization or column chromatography.

| Entry | Amine | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | THF | 2 | 95 |

| 2 | Benzylamine | DCM | 1.5 | 98 |

| 3 | Morpholine | THF | 3 | 92 |

| 4 | Piperidine | DCM | 2 | 96 |

Table 1: Representative examples of urea synthesis from this compound.

Synthesis of Carbamate Derivatives

In a similar fashion to urea formation, this compound reacts readily with alcohols and phenols to produce O-(6-chloropyridin-3-yl)carbamate derivatives. These compounds have applications as protecting groups, and some exhibit biological activity.

Caption: Reaction of this compound with alcohols/phenols.

General Experimental Protocol for Carbamate Synthesis

To a solution of this compound (1.0 eq) in an anhydrous solvent such as THF or toluene is added the alcohol or phenol (1.0-1.2 eq). For less reactive alcohols or phenols, a catalytic amount of a non-nucleophilic base like triethylamine or 4-dimethylaminopyridine (DMAP) may be added. The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC. After completion, the reaction is quenched, and the product is isolated and purified by standard techniques.

| Entry | Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methanol | - | THF | 25 | 4 | 90 |

| 2 | Phenol | Et3N | Toluene | 60 | 8 | 85 |

| 3 | Isopropanol | - | THF | 25 | 12 | 75 |

| 4 | Benzyl alcohol | DMAP | DCM | 25 | 6 | 92 |

Table 2: Representative examples of carbamate synthesis from this compound.

Synthesis of Heterocyclic Compounds

The isocyanate functionality of this compound can participate in cycloaddition reactions, providing a route to various heterocyclic systems. Of particular note are [3+2] cycloaddition reactions with 1,3-dipoles, which can lead to the formation of five-membered heterocycles. For instance, reaction with azides can potentially yield triazolinone derivatives, while reaction with nitrones could afford oxadiazolidinones.[8]

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 4. globethesis.com [globethesis.com]

- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2-Chloro-5-isocyanatopyridine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-5-isocyanatopyridine has emerged as a crucial building block in medicinal chemistry, primarily owing to its utility in the synthesis of diaryl urea derivatives. This reactive intermediate provides a versatile platform for the construction of a diverse array of compounds, many of which have shown significant potential as kinase inhibitors for the treatment of cancer and other diseases. Its unique chemical architecture, featuring a reactive isocyanate group and a modifiable chlorine atom on a pyridine ring, allows for the strategic assembly of complex molecules with desirable pharmacological properties. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound in the development of medicinally relevant compounds, with a focus on experimental methodologies and quantitative data.

Chemical Properties and Reactivity

This compound is a solid, white to light yellow crystalline powder with the chemical formula C₆H₃ClN₂O and a molecular weight of 154.55 g/mol .[1] The isocyanate group (-N=C=O) is a highly electrophilic moiety, making it susceptible to nucleophilic attack by a wide range of functional groups, including amines, alcohols, thiols, and carboxylic acids. This reactivity is the cornerstone of its application in constructing diverse molecular scaffolds. The chlorine atom at the 2-position of the pyridine ring offers a secondary site for chemical modification, typically through nucleophilic aromatic substitution reactions, further expanding its synthetic utility.

Core Reactions and Synthetic Applications

The primary application of this compound in medicinal chemistry lies in its reaction with nucleophiles to form stable covalent bonds, leading to the synthesis of ureas, thioureas, carbamates, and amides. These functional groups are prevalent in many biologically active molecules, acting as hydrogen bond donors and acceptors, which are crucial for target engagement.

Urea Formation: A Gateway to Kinase Inhibitors

The reaction of this compound with primary or secondary amines is the most prominent application, yielding N,N'-disubstituted ureas. This reaction is particularly significant in the synthesis of diaryl urea-based kinase inhibitors, such as analogues of Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers.

General Experimental Protocol for Urea Synthesis:

To a solution of the desired amine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature, a solution of this compound (1.0-1.2 equivalents) in the same solvent is added dropwise. The reaction mixture is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the desired N-(2-chloro-pyridin-5-yl) urea derivative. In some cases, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be added to the reaction mixture.[2]

Workflow for Urea Synthesis:

Caption: General workflow for the synthesis of N-(2-chloro-pyridin-5-yl) urea derivatives.

A prominent example is the synthesis of Sorafenib analogues, where this compound is reacted with various substituted anilines. These compounds often target key kinases in cancer-related signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Raf kinases.

| Precursor Amine | Resulting Urea Derivative | Yield (%) | Reference |

| 4-amino-3-fluorophenol | Intermediate for Regorafenib | Not Specified | [3] |

| 4-aminophenol | Intermediate for Sorafenib | Not Specified | [3] |

| Substituted anilines | Various Sorafenib analogues | 70-95% | [3] |

Thiourea, Sulfonamide, and Amide Synthesis

While less documented than urea formation, this compound can also react with other nucleophiles to generate a variety of derivatives with potential medicinal applications.

-

Thiourea Formation: Reaction with thiols or primary/secondary amines in the presence of a sulfur source can yield thiourea derivatives. Thioureas are known to exhibit a wide range of biological activities.

-

Sulfonamide Adducts: Primary or secondary sulfonamides can react with the isocyanate group to form N-sulfonylurea derivatives, which are of interest in medicinal chemistry.

-

Amide Synthesis: Carboxylic acids can react with isocyanates, often under thermal conditions or with the use of a coupling agent, to form amides via a decarboxylative coupling mechanism.[4]

Detailed experimental protocols for these reactions using this compound are not as readily available in the literature and represent an area for further exploration.

Biological Targets and Signaling Pathways

Compounds derived from this compound, particularly the diaryl ureas, are frequently designed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Sorafenib and its analogues are potent inhibitors of VEGFR-2. By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascade, thereby inhibiting angiogenesis.

VEGFR-2 Signaling Pathway:

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by diaryl urea compounds.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3] Inhibitors of p38 MAPK have therapeutic potential in inflammatory diseases and cancer. Some pyridinyl imidazole compounds, structurally related to derivatives that could be synthesized from this compound, have been identified as p38 MAPK inhibitors.[6]

p38 MAPK Signaling Pathway:

Caption: Overview of the p38 MAPK signaling cascade and its inhibition.

Quantitative Data on Biological Activity

The following table summarizes the in vitro anti-proliferative activity of selected Sorafenib analogues, which feature the core structure derivable from this compound. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| Sorafenib | HepG2 | 28.12 µg/mL | [7] |

| Analogue 4c | HepG2 | 21.12 µg/mL | [7] |

| Sorafenib | Various (median) | 4.3 | [6] |

| Analogue 4a | Various | 1-4.3 | [6] |

| Analogue 4b | Various | 1-4.3 | [6] |

| Analogue 4c | Various | 1-4.3 | [6] |

| Analogue 4d | Various | 1-4.3 | [6] |

| Analogue 4e | Various | 1-4.3 | [6] |

| Sorafenib | B-Raf Kinase | 6.9-90 times less potent than compound 6 | [8] |

| Compound 6 | B-Raf Kinase | 1.8-3.3 times less potent than Sorafenib | [8] |

| Sorafenib | VEGFR-2 Kinase | ~95% inhibition at 1 µM | [8] |

| Compound 4 | VEGFR-2 Kinase | ~32% inhibition at 1 µM | [8] |

| Compound 6 | VEGFR-2 Kinase | ~-6% inhibition at 1 µM | [8] |

| Sorafenib | HepG2 | - | [8] |

| Compound 4 | HepG2 | Slightly lower than Sorafenib | [8] |

| Compound 6 | HepG2 | Slightly lower than Sorafenib | [8] |

| Sorafenib | Hep3B | - | [8] |

| Compound 4 | Hep3B | Slightly lower than Sorafenib | [8] |

| Compound 6 | Hep3B | Slightly lower than Sorafenib | [8] |

| Sorafenib | Huh7 | - | [8] |

| Compound 4 | Huh7 | Slightly lower than Sorafenib | [8] |

| Compound 6 | Huh7 | Slightly lower than Sorafenib | [8] |

Conclusion

This compound is a valuable and highly reactive building block in medicinal chemistry. Its ability to readily form urea derivatives has been extensively exploited in the development of kinase inhibitors, most notably analogues of the anticancer drug Sorafenib. The versatility of the isocyanate group, coupled with the potential for further modification at the chloro-position, ensures its continued importance in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles is warranted to unlock the full potential of this versatile scaffold in drug discovery. This guide provides a foundational understanding for researchers to leverage the unique properties of this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-isocyanatopyridine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on publicly available safety data sheets and general knowledge of isocyanate compounds. It is not a substitute for a comprehensive risk assessment and adherence to all applicable local, state, and federal safety regulations. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Executive Summary

2-Chloro-5-isocyanatopyridine is a reactive chemical intermediate used in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries. As with all isocyanates, it presents significant health hazards upon exposure. This guide provides a detailed overview of the known safety and handling precautions for this compound, including its hazard classifications, personal protective equipment (PPE) recommendations, emergency procedures, and proper storage and disposal methods. The information is intended to support researchers, scientists, and drug development professionals in establishing safe laboratory practices when working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation and dermal contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Danger[1]

Hazard Pictograms:

-

GHS07: Exclamation Mark

-

GHS08: Health Hazard

Toxicological Information

Isocyanates as a class are potent respiratory and dermal sensitizers.[1] Initial exposure may cause irritation, but subsequent exposures, even at very low concentrations, can trigger a severe allergic reaction in sensitized individuals. Symptoms of an allergic reaction can include rash, itching, swelling, difficulty breathing, chest tightness, and other asthma-like symptoms.[1] These reactions can be delayed and may occur several hours after exposure.

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 125117-96-6[1] |

| Molecular Formula | C₆H₃ClN₂O[2] |

| Molecular Weight | 154.55 g/mol [2] |

| Appearance | Solid[2] |

| Purity | ≥95% - 97% (typical)[1][2] |

| Storage Temperature | 2-8°C (refrigerated)[3] |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | Reacts with water. Solubility in organic solvents is not specified, but likely soluble in aprotic solvents. |

| Vapor Pressure | No data available |

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the toxicological or safety assessment of this compound are not publicly available. However, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are internationally recognized for assessing the safety of chemicals.[4][5] Should a safety assessment be required, the following OECD guidelines would be relevant:

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)[5]

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro Skin Irritation)

-

Eye Irritation/Corrosion: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium test method)

-

Skin Sensitization: OECD Test Guideline 497 (Defined Approaches on Skin Sensitisation)[6]

-

Repeated Dose Toxicity: OECD Test Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents)[7]

The execution of these tests should only be performed by trained professionals in a facility equipped for toxicological studies.

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing and transferring, must be conducted in a certified chemical fume hood with good ventilation to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact, and respiratory exposure. The following diagram illustrates a recommended PPE selection workflow.

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure. The following diagram outlines the first aid procedures.

Caption: First aid measures for exposure to this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.

-

Containment: For solid spills, carefully sweep up the material to avoid generating dust. Place into a suitable, labeled container for disposal.

-

Decontamination: Decontaminate the spill area with a suitable isocyanate neutralizing solution (e.g., a mixture of water, ammonia, and detergent).

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: In a fire, hazardous decomposition products may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep refrigerated as recommended (2-8°C).[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, alcohols, and amines.

-

The material is sensitive to moisture and should be stored under an inert atmosphere if possible.

Disposal

-

Waste from this product is classified as hazardous.[1]

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the material to enter drains or waterways.

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Logical Workflow for Handling and Experiments

The following diagram provides a logical workflow for safely conducting experiments with this compound.

Caption: A logical workflow for safely handling this compound.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling due to its significant health hazards. By understanding its toxicological properties, implementing appropriate engineering controls, consistently using the correct PPE, and being prepared for emergencies, researchers and scientists can mitigate the risks associated with its use. Adherence to the guidelines outlined in this document and the product's specific SDS is paramount for ensuring a safe laboratory environment.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 125117-96-6|this compound|BLD Pharm [bldpharm.com]

- 4. oecd.org [oecd.org]

- 5. files.chemicalwatch.com [files.chemicalwatch.com]

- 6. OECD and EU test guidelines - ECHA [echa.europa.eu]

- 7. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

Spectroscopic Profile of 2-Chloro-5-isocyanatopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-isocyanatopyridine. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from closely related analogues to predict and summarize the expected spectroscopic characteristics. This approach provides a robust framework for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the known spectral properties of substituted pyridines and the characteristic signals of the isocyanate functional group.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.3 - 7.5 | Doublet of doublets (dd) | J(H3,H4) ≈ 8.5, J(H3,H6) ≈ 0.5 |

| H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | J(H4,H3) ≈ 8.5, J(H4,H6) ≈ 2.5 |

| H-6 | 8.3 - 8.5 | Doublet of doublets (dd) | J(H6,H4) ≈ 2.5, J(H6,H3) ≈ 0.5 |

Note: The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and isocyanate groups.

¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR spectrum would display six signals corresponding to the five carbons of the pyridine ring and the carbon of the isocyanate group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151 - 153 |

| C-3 | 125 - 127 |

| C-4 | 140 - 142 |

| C-5 | 130 - 132 |

| C-6 | 148 - 150 |

| N=C=O | 122 - 125 |

Note: The chemical shifts are estimations based on analogous structures and substituent effects.

IR (Infrared) Spectroscopy Data

The IR spectrum is expected to show a very strong and characteristic absorption band for the isocyanate group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N=C=O stretch | 2250 - 2280 | Strong, Sharp |

| C-Cl stretch | 700 - 800 | Strong |

| Aromatic C=C stretch | 1550 - 1600 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

Mass Spectrometry (MS) Data

In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns are anticipated.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 154/156 | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| [M-NCO]⁺ | 111/113 | Loss of the isocyanate group. |

| [M-Cl]⁺ | 119 | Loss of the chlorine atom. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons.

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. The sample is dissolved in a volatile solvent and injected into the GC. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratios are detected.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This guide serves as a foundational resource for researchers working with this compound, providing key predicted spectroscopic data and outlining standard analytical methodologies. The provided information should be used as a reference for the design of experiments and the interpretation of analytical data.

Potential Biological Activities of 2-Chloro-5-isocyanatopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of derivatives of 2-Chloro-5-isocyanatopyridine. This versatile chemical intermediate serves as a crucial building block in the synthesis of a wide array of compounds with significant pharmacological potential.[1] The introduction of the this compound moiety into various molecular scaffolds has led to the discovery of novel agents with promising anticancer, antimicrobial, and enzyme-inhibiting properties. This document consolidates key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development in this area.

Anticancer Activity

Derivatives of 2-chloropyridine have emerged as a promising class of compounds in oncology research. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in signal transduction pathways crucial for tumor growth and proliferation.

Pyridine-Ureas as VEGFR-2 Inhibitors

A notable class of derivatives are pyridine-ureas, which have been investigated for their potent anti-proliferative activity. Specifically, certain 1,3-disubstituted urea derivatives incorporating a pyridine ring have demonstrated significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

| Compound ID | Modification | Cancer Cell Line | Growth Inhibition (%) | IC50 (µM) for VEGFR-2 |

| 8b | Phenylurea | Various | 12–78 | 5.0 ± 1.91 |

| 8e | Phenylurea | Various | 15–91 | 3.93 ± 0.73 |

Data sourced from in vitro studies.[2]

In Vitro VEGFR-2 Kinase Assay: The inhibitory activity against VEGFR-2 was determined using a standard enzyme-linked immunosorbent assay (ELISA).

-

Recombinant human VEGFR-2 enzyme was incubated with the test compounds at various concentrations.

-

ATP was added to initiate the kinase reaction.

-

The phosphorylation of a specific substrate was quantified using a phosphospecific antibody.

-

The IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.[2]

Cell Proliferation Assay (MTT Assay):

-

Human cancer cell lines were seeded in 96-well plates and allowed to attach overnight.

-

The cells were then treated with various concentrations of the test compounds for 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

-

The resulting formazan crystals were dissolved in DMSO.

-

The absorbance was measured at a specific wavelength to determine cell viability. The percentage of growth inhibition was calculated relative to untreated control cells.[2]

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridine-urea derivatives.

Flavone-Containing 2-Chloro-Pyridine Derivatives as Telomerase Inhibitors

Another avenue of anticancer research involves the synthesis of 2-chloro-pyridine derivatives containing flavone moieties. These compounds have been identified as potential telomerase inhibitors, an enzyme crucial for the immortal phenotype of cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) for Cytotoxicity | IC50 (µM) for Telomerase Inhibition |

| 6e | SGC-7901 | 22.28 ± 6.26 | 0.8 ± 0.07 |

| 6f | SGC-7901 | 18.45 ± 2.79 | Not Reported |

Data sourced from in vitro studies.[3]

Telomerase Repeat Amplification Protocol (TRAP) Assay:

-

A cell extract containing telomerase was prepared from a human cancer cell line.

-

The extract was incubated with a biotinylated telomerase substrate (TS) primer and the test compound at various concentrations.

-

The telomerase-extended products were then amplified by PCR using a reverse primer.

-

The PCR products were detected using an ELISA-based method.

-

The IC50 values were determined by analyzing the dose-dependent inhibition of telomerase activity.[3]

Caption: Workflow for the Telomerase Repeat Amplification Protocol (TRAP) Assay.

Antimicrobial and Anti-Malarial Activities

Preliminary studies on hydrazone compounds derived from 2-chloro-5-(hydrazinylmethyl)pyridine have indicated promising antimicrobial and anti-malarial effects. These findings suggest that the 2-chloropyridine scaffold can be a valuable starting point for the development of new anti-infective agents.[4][5]

Quantitative data and detailed protocols for these activities are not extensively detailed in the provided search results but represent an emerging area of investigation.

Urease Inhibition

Pyridylpiperazine hybrid derivatives have been synthesized and evaluated as urease inhibitors. Urease is a key enzyme for pathogens like Helicobacter pylori, and its inhibition is a therapeutic strategy for treating associated infections.

| Compound ID | IC50 (µM) for Urease Inhibition |

| 5b | 2.0 ± 0.73 |

| 7e | 2.24 ± 1.63 |

| Thiourea (Standard) | 23.2 ± 11.0 |

Data sourced from in vitro inhibition assays.[6]

In Vitro Urease Inhibition Assay:

-

Jack bean urease enzyme solution was pre-incubated with the test compounds at various concentrations.

-

A solution of urea was added as the substrate.

-

The amount of ammonia produced was determined by the indophenol method, where the absorbance of the resulting indophenol blue is measured spectrophotometrically.

-

The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.[6]

Caption: Mechanism of urease inhibition by pyridylpiperazine derivatives.

Conclusion

The derivatives of this compound represent a versatile and promising platform for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates significant potential in the areas of anticancer, antimicrobial, and enzyme inhibitory activities. The provided data, protocols, and diagrams serve as a foundational resource for scientists and researchers to build upon in the quest for developing more effective and targeted therapies. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to fully realize the therapeutic potential of this chemical class.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]

- 3. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-5-isocyanatopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-isocyanatopyridine is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a chloro substituent at the 2-position, activated by the electron-withdrawing isocyanate group at the 5-position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functionalities, particularly amino and alkoxy groups, at this position. The isocyanate group, in turn, is a versatile handle for the synthesis of ureas and carbamates, which are common motifs in pharmacologically active compounds.

However, the dual reactivity of this compound presents a significant chemoselectivity challenge. Nucleophiles can potentially react at two sites: the carbon atom of the C-Cl bond (via SNAr) or the carbon atom of the isocyanate group. The high electrophilicity of the isocyanate group often leads to preferential attack by nucleophiles, especially primary and secondary amines, over the substitution of the chloro group.

These application notes provide an overview of the potential reaction pathways and outline protocols for achieving selective nucleophilic substitution at the 2-position of this compound. Two main strategies are discussed: direct nucleophilic substitution with careful control of reaction conditions, and a protection-deprotection strategy for the isocyanate group.

Reaction Pathways and Chemoselectivity

The reaction of this compound with a nucleophile (Nu-H) can proceed via two main pathways as illustrated below. The isocyanate group (-N=C=O) is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions.

Caption: Competing reaction pathways for nucleophilic attack on this compound.

The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, primary amines are significantly more reactive towards isocyanates than alcohols or secondary amines.

Strategy 1: Direct Nucleophilic Substitution

Achieving selective SNAr at the 2-position without protection of the isocyanate group is challenging but may be feasible under specific conditions. Success relies on exploiting the potential differences in activation energies between the two competing pathways.

Key Considerations:

-

Nucleophile Choice: Less reactive nucleophiles, such as secondary amines or alcohols (as alkoxides), might favor the SNAr pathway, especially at elevated temperatures. Highly reactive primary amines are likely to attack the isocyanate group preferentially.

-

Temperature: Higher reaction temperatures generally favor the SNAr reaction, which typically has a higher activation barrier than the rapid reaction of amines with isocyanates.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).

-

Base: A non-nucleophilic base is often required to neutralize the HCl generated during the SNAr reaction.

Experimental Protocols (Hypothetical)

The following are proposed starting points for optimization.

Protocol 1.1: Reaction with Secondary Amines

| Parameter | Value |

| Reactants | This compound (1.0 eq) |

| Secondary Amine (e.g., Morpholine, 1.2 eq) | |

| Base (e.g., K₂CO₃, 2.0 eq) | |

| Solvent | Anhydrous DMF or NMP |

| Temperature | 80-120 °C |

| Reaction Time | 4-24 hours (monitor by TLC/LC-MS) |

| Work-up | Aqueous work-up, extraction with EtOAc |

| Purification | Column chromatography |

Protocol 1.2: Reaction with Alcohols (as Alkoxides)

| Parameter | Value |

| Reactants | This compound (1.0 eq) |

| Alcohol (e.g., Methanol, Ethanol, large excess) | |

| Base (e.g., NaH, 1.2 eq, to form alkoxide) | |

| Solvent | Anhydrous THF or the corresponding alcohol |

| Temperature | Reflux |

| Reaction Time | 6-48 hours (monitor by TLC/LC-MS) |

| Work-up | Careful quenching of NaH, aqueous work-up, extraction |

| Purification | Column chromatography |

Strategy 2: Protection-Deprotection of the Isocyanate Group

To circumvent the issue of chemoselectivity, the highly reactive isocyanate group can be temporarily protected. A common method for protecting isocyanates is to convert them into a less reactive derivative, such as a carbamate, which can be later cleaved to regenerate the isocyanate.

Caption: Workflow for the synthesis of 2-substituted-5-isocyanatopyridines via a protection-deprotection strategy.

Choice of Protecting Group:

The choice of the protecting group is crucial. It must be stable to the SNAr reaction conditions and readily cleavable without affecting the newly introduced substituent. Carbamates derived from alcohols are often used. For example, reaction with an alcohol in the presence of a base can form a carbamate.

Experimental Protocols (Hypothetical)

Protocol 2.1: Protection of the Isocyanate Group

| Parameter | Value |

| Reactants | This compound (1.0 eq) |

| Alcohol (e.g., t-butanol, 1.5 eq) | |

| Base (e.g., Triethylamine, 1.5 eq) | |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours (monitor by IR for disappearance of NCO peak) |

| Work-up | Aqueous wash, extraction with DCM |

| Purification | Column chromatography |

Protocol 2.2: Nucleophilic Substitution of the Protected Intermediate

This step would follow the general conditions outlined in Protocols 1.1 and 1.2, using the protected carbamate as the starting material.

Protocol 2.3: Deprotection of the Carbamate

The conditions for deprotection will depend on the specific carbamate formed. For example, a Boc-carbamate (from t-butanol) can be cleaved under acidic conditions (e.g., TFA in DCM).

Alternative Synthetic Routes

An alternative approach to obtaining the desired 2-substituted-5-isocyanatopyridines involves introducing the amino or hydroxyl group first, followed by the formation of the isocyanate.

Route A: From 2-Chloro-5-aminopyridine

-

Nucleophilic Substitution: React 2,5-dichloropyridine with an amine or alkoxide to selectively substitute the more activated 2-position.

-

Reduction of Nitro Group: If starting from 2-chloro-5-nitropyridine, the nitro group can be reduced to an amine (e.g., using SnCl₂/HCl or H₂/Pd-C).

-

Formation of Isocyanate: The resulting 2-substituted-5-aminopyridine can be converted to the isocyanate using phosgene or a phosgene equivalent (e.g., triphosgene, diphosgene).

Route B: From 2-Substituted-5-carboxamide

-

Hofmann Rearrangement: A 2-substituted pyridine-5-carboxamide can undergo a Hofmann rearrangement to yield the corresponding isocyanate.

Quantitative Data Summary (from Analogous Reactions)

| 2-Chloropyridine Substrate | Nucleophile | Conditions | Yield (%) |

| 2-Chloro-5-nitropyridine | Various amines | Heat in solvent (e.g., EtOH, DMF) | 60-95% |

| 2-Chloro-5-cyanopyridine | Morpholine | K₂CO₃, DMF, 100 °C | ~85% |

| 2-Chloro-5-(trifluoromethyl)pyridine | Piperidine | Neat, 100 °C | ~90% |

Conclusion

The nucleophilic substitution on this compound is a synthetically valuable transformation that is complicated by the inherent reactivity of the isocyanate group. A careful selection of the nucleophile and reaction conditions is paramount for achieving the desired chemoselectivity in a direct approach. Alternatively, a protection-deprotection strategy offers a more robust, albeit longer, route to the desired 2-substituted-5-isocyanatopyridine products. The choice of strategy will depend on the specific nucleophile being used and the overall synthetic plan. The provided protocols offer a rational starting point for the development of successful synthetic procedures. It is strongly recommended that all reactions are monitored closely to assess the formation of the desired product versus the urea/carbamate side-product.

Application Notes and Protocols for the Synthesis of Pyridine-Urea Kinase Inhibitors using 2-Chloro-5-isocyanatopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted ureas are a cornerstone structural motif in medicinal chemistry, renowned for their ability to form key hydrogen bond interactions with protein targets. The pyridine-urea scaffold, in particular, is a "privileged" structure found in numerous kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides a detailed protocol for the synthesis of pyridine-urea based kinase inhibitors utilizing 2-Chloro-5-isocyanatopyridine as a versatile and reactive starting material. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with primary and secondary amines to form the stable urea linkage (-NH-C(O)-NH-), making this a robust method for generating libraries of potential inhibitors.[2][3] The resulting N-(6-chloropyridin-3-yl)urea core can be further modified, though this protocol focuses on the initial urea formation. Compounds based on this scaffold are known to target several important kinase families, including Vascular Endothelial Growth Factor Receptors (VEGFR), Cyclin-Dependent Kinases (CDKs), and p38 Mitogen-Activated Protein Kinases (MAPK).[4][5]

General Reaction Scheme

The fundamental reaction involves the nucleophilic addition of an amine to the isocyanate group of this compound. This reaction is typically high-yielding and proceeds under mild conditions.

Scheme 1: General Synthesis of N-(6-chloropyridin-3-yl)urea Derivatives

A primary or secondary amine (R1R2NH) reacts with this compound in an appropriate solvent to yield the corresponding N,N'-substituted urea derivative.

Experimental Protocols

Protocol 1: Synthesis of a Representative Kinase Inhibitor Scaffold: N-(6-chloropyridin-3-yl)-N'-(4-fluoro-3-(trifluoromethyl)phenyl)urea

This protocol describes a representative synthesis using a substituted aniline, a common partner in many kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

4-Fluoro-3-(trifluoromethyl)aniline (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)

-

Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Equipment:

-

Magnetic stir plate

-

Fume hood

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask under an inert atmosphere (optional), add the selected amine, 4-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent).

-

Solvent Addition: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.2 M. Stir the solution at room temperature until the amine is fully dissolved.

-

Isocyanate Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 5-10 minutes at room temperature.[6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid, and a precipitate may form.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture such as 1:1 ethyl acetate/hexanes. The product spot should be evident, and the starting material spots should disappear. The reaction is often complete within 2-4 hours.

-

Work-up and Isolation:

-

If a precipitate has formed, collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary to yield the pure N-(6-chloropyridin-3-yl)-N'-(4-fluoro-3-(trifluoromethyl)phenyl)urea.

-

Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method to evaluate the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.

Materials:

-

Purified recombinant target kinase (e.g., VEGFR-2, CDK4/Cyclin D1, p38α)

-

Kinase-specific substrate peptide

-

Synthesized inhibitor compound

-

ATP (at Km concentration for the specific kinase)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Commercial Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the serially diluted inhibitor solution.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final volume should be consistent across all wells. Include "no enzyme" and "no inhibitor" (DMSO vehicle) controls.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and detect the amount of ATP remaining by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP from the kinase reaction and generates a luminescent signal from the newly synthesized ATP.

-

Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following table summarizes the biological activity of representative pyridine-urea based kinase inhibitors from the literature to provide a comparative context for newly synthesized compounds.

| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line (GI₅₀) | Reference |

| Pyridin-2-yl Urea | ASK1 | 1.55 | - | [7] |

| Pyridine-Urea | VEGFR-2 | 3930 | MCF-7 (0.22 µM) | [5] |

| Pyridine-Urea | VEGFR-2 | 90 | - | [1] |

| Pyrazolo-pyridin-yl Urea | ERK | - | BRAF(V600E) Xenograft | [8] |

| Pyrimidine-Pyridine | CDK1 | 21 | HeLa, HCT-116 | [9] |

Note: The data presented are for structurally related compounds and serve as a benchmark for evaluating novel inhibitors synthesized via the described protocols.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to biological evaluation of the kinase inhibitors.

Caption: Workflow for synthesis and evaluation of pyridine-urea kinase inhibitors.

Target Signaling Pathways

Compounds derived from this compound often target critical cell signaling pathways. Below are simplified diagrams of the VEGFR-2 and p38 MAPK pathways.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.[6][10][11]

p38 MAPK Signaling Pathway

Caption: The p38 MAPK stress-activated signaling pathway.[12][13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. Cyclin-dependent kinase inhibitors (CDKIs) and the DNA damage response: The link between signaling pathways and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application of 2-Chloro-5-isocyanatopyridine in the Preparation of Agrochemical Compounds

Abstract:

This document provides detailed application notes and protocols for the use of 2-Chloro-5-isocyanatopyridine as a key intermediate in the synthesis of pyridylsulfonylurea herbicides. While no major commercial agrochemicals are directly marketed as being synthesized from this specific precursor, its chemical structure lends itself to the creation of potent herbicidal agents through established synthetic routes. This document presents a representative protocol for the synthesis of a hypothetical, yet chemically sound, pyridylsulfonylurea herbicide. The experimental details, quantitative data, and reaction pathways are based on established literature for analogous compounds, providing a valuable resource for researchers and scientists in the field of agrochemical development.

Introduction

Pyridylsulfonylureas are a significant class of herbicides known for their high efficacy at low application rates and their specific mode of action, the inhibition of the enzyme acetolactate synthase (ALS). The synthesis of these compounds typically involves the coupling of a pyridinesulfonamide with a heterocyclic amine via an isocyanate intermediate. This compound serves as a valuable building block in this context, offering a reactive isocyanate group for the formation of the sulfonylurea bridge and a substituted pyridine ring, which is a common feature in many active herbicidal molecules.

This application note details a representative synthesis of a pyridylsulfonylurea herbicide, N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-6-chloro-3-pyridinesulfonamide, using this compound as a key precursor.

Representative Synthesis of a Pyridylsulfonylurea Herbicide

The overall synthetic strategy involves two main stages:

-

Preparation of 6-chloro-3-pyridinesulfonamide: This intermediate is synthesized from a suitable precursor, which can be prepared from 2-chloro-5-aminopyridine.

-

Formation of the Sulfonylurea Bridge: The prepared pyridinesulfonamide is then reacted with 2-amino-4,6-dimethoxypyrimidine and a coupling agent to form the final sulfonylurea product. A more direct conceptual route, though not explicitly detailed in available literature for this specific compound, would involve the reaction of this compound with a suitable sulfonamide. For the purpose of a detailed and verifiable protocol, a well-established synthetic route to a similar pyridylsulfonamide is presented.

Experimental Protocols

Protocol 1: Synthesis of 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (A Representative Pyridinesulfonamide Intermediate)

This protocol is adapted from the synthesis of nicosulfuron intermediates and illustrates the general preparation of a pyridinesulfonamide.

-

Step 1: Preparation of 2-Mercapto-N,N-dimethylnicotinamide.

-

To a solution of 2-chloro-N,N-dimethylnicotinamide (9.05 g) in a 20% aqueous sodium hydroxide solution, add sodium hydrosulfide (3.2 g) and sulfur powder (7.8 g).

-

Heat the mixture at 80°C for 3 hours.

-

After the reaction, cool the mixture and filter to obtain 2-mercapto-N,N-dimethylnicotinamide.

-

-

Step 2: Preparation of 2-Chlorosulfonyl-N,N-dimethylnicotinamide.

-

Dissolve the 2-mercapto-N,N-dimethylnicotinamide from the previous step in a 50-90% aqueous acetic acid solution.

-

Introduce chlorine gas into the solution while maintaining the temperature between 0-100°C for 1-3 hours.

-

After the reaction is complete, purify the product to obtain 2-chlorosulfonyl-N,N-dimethylnicotinamide.

-

-

Step 3: Preparation of 2-Aminosulfonyl-N,N-dimethylnicotinamide.

-

The 2-chlorosulfonyl-N,N-dimethylnicotinamide is then reacted with ammonia to yield the final pyridinesulfonamide intermediate.

-

Protocol 2: Synthesis of a Hypothetical Pyridylsulfonylurea Herbicide

This protocol describes the reaction of a pyridinesulfonamide with a heterocyclic amine, a common method for synthesizing sulfonylurea herbicides.

-

Step 1: Reaction of 2-amino-4,6-dimethoxypyrimidine with an isocyanate precursor.

-

In a reaction vessel, 2-sulfonyl chloride-N,N-dimethylnicotinamide is reacted with sodium cyanate in an organic solvent in the presence of an organic base at a temperature of 10°C to 50°C for 2 to 10 hours to generate the corresponding isocyanate in situ.

-

-

Step 2: Condensation with 2-amino-4,6-dimethoxypyrimidine.

-

To the reaction mixture containing the in situ generated isocyanate, 2-amino-4,6-dimethoxypyrimidine is added.

-

The mixture is stirred at ambient temperature for 0.5 to 5 hours to yield the final sulfonylurea product.

-

Data Presentation

Table 1: Reactants and Expected Product of a Representative Pyridylsulfonylurea Synthesis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Purity (%) |

| This compound | C₆H₃ClN₂O | 154.55 | Precursor | >98 |

| 2-amino-4,6-dimethoxypyrimidine benzenesulfonamide | C₁₂H₁₄N₄O₄S | 326.33 | Reactant | >98 |

| N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-6-chloro-3-pyridinesulfonamide | C₁₃H₁₂ClN₅O₅S | 417.8 | Product | >95 |